molecular formula C10H12N4O3 B8342283 Ethyl 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B8342283
M. Wt: 236.23 g/mol
InChI Key: NRETULAENUBVRZ-UHFFFAOYSA-N
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Description

Ethyl 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 5-(1,5-dimethylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H12N4O3/c1-4-16-10(15)8-11-9(17-13-8)7-5-6(2)14(3)12-7/h5H,4H2,1-3H3

InChI Key

NRETULAENUBVRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=NN(C(=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl aminohydroxyiminoacetate (3.78 mmol, 0.5 g), 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (95%, 3.78 mmol, 0.530 g) and 1,3-diisopropylcarbodiimide (4.16 mmol, 0.525 g) were suspended in DCM (70 ml) under nitrogen atmosphere. The mixture was stirred at RT for a day. The solvent was evaporated and pyridine was added to the residue. The resulting mixture was refluxed for 6 h and stirred at RT overnight. Pyridine was evaporated and the residue diluted with DCM and water. The phases were separated and the water phase was extracted four times with DCM. The combined organics were washed with aqueous HCl solution, saturated NaHCO3, water and brine. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.285 g of the title compound was obtained. 1H-NMR (400 MHz, MeOH-d4): δ 1.43 (t, 3H), 2.30 (s, 3H), 4.23 (s, 3H), 4.49 (q, 2H), 6.96 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0.525 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

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